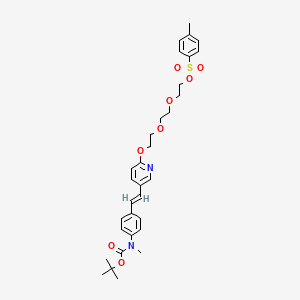
Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is complex. It has a molecular weight of 512.621. More detailed structural information may be available in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not provided in the available resources. For comprehensive information, consultation of specialized chemical databases or scientific literature is recommended .Wissenschaftliche Forschungsanwendungen
Diagnosis of Cerebral Amyloid Angiopathy (CAA):
- Florbetapir-PET (Positron Emission Tomography) scans have been shown to effectively distinguish CAA-related intracerebral hemorrhage from hypertensive intracerebral hemorrhage. The study by Gurol et al. (2016) demonstrates that Florbetapir uptake in patients correlates strongly with amyloid burden, providing a reliable diagnostic tool in clinical settings for probable CAA among cognitively normal patients (Gurol et al., 2016).
Comparative Analysis in Alzheimer's Disease (AD) Research:
- Florbetapir, along with other radioligands like Pittsburgh compound B, has made significant contributions to Alzheimer's disease research. Landau et al. (2013) conducted a study comparing these radioligands, finding a strong association between cortical retention ratios of both compounds in the same individuals. This highlights Florbetapir's reliability in assessing amyloid-β (Aβ) plaques, a hallmark of AD (Landau et al., 2013).
Amyloid-β Imaging for Alzheimer’s Diagnosis:
- The use of Florbetapir in amyloid-β imaging is crucial for the diagnosis and clinical management of Alzheimer’s disease. Nakamura et al. (2016) discuss the benefits of knowing Aβ accumulation status in the brain, which aids in therapeutic strategy selection (Nakamura et al., 2016).
Characterizing Amyloid Levels in Clinical Cohorts:
- Research by Fleisher et al. (2011) on florbetapir-PET scans in Alzheimer's disease, mild cognitive impairment, and healthy controls has confirmed the ability of Florbetapir-PET SUVRs (standard uptake value ratios) to characterize amyloid levels across these groups, providing a valuable tool for clinical and research applications (Fleisher et al., 2011).
Cardiac Amyloidosis Imaging:
- Park et al. (2015) explored the specific binding of 18F-Florbetapir to myocardial light chain and transthyretin amyloid deposits in human autopsy myocardial specimens. Their study indicates Florbetapir's potential as a diagnostic tool for cardiac amyloidosis, a condition characterized by abnormal protein accumulation in the heart tissue (Park et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
AV-105, also known as “(E)-2-[2-[2-[[5-[4-[Boc-(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethyl 4-Methylbenzenesulfonate”, “Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir”, “UGK102X7LM”, or “Florbetapir F-18 starting material”, is a precursor to the synthesis of Florbetapir (18F), a radiopharmaceutical agent used for positron emission tomography (PET) imaging of neurodegenerative diseases of the brain . The primary target of AV-105 is therefore the brain tissues affected by neurodegenerative diseases.
Mode of Action
AV-105 is synthesized into 18F-radiolabeled compounds, which are used for PET imaging . These compounds interact with amyloid plaques in the brain, a common hallmark of neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compounds bind to the amyloid plaques, and this binding can be detected and visualized using PET imaging .
Pharmacokinetics
The pharmacokinetics of AV-105 have been studied in healthy adults. Peak plasma concentrations of imatinib, the active ingredient in AV-105, occurred within 3 hours of dosing. Systemic exposure to imatinib was lower compared to oral imatinib, suggesting that AV-105 may offer a more targeted approach to delivering the drug to the brain .
Result of Action
The primary result of AV-105’s action is the production of images that reveal the presence and distribution of amyloid plaques in the brain. This can aid in the diagnosis and monitoring of neurodegenerative diseases .
Action Environment
The action of AV-105 is influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s overall health status, the stage of the disease, and the presence of other medications. Furthermore, factors such as temperature and humidity could potentially affect the stability of the compound .
Eigenschaften
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205550-99-7 | |
| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?
A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing AV-105 as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of AV-105 used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.
Q2: How does 18F-AV-45, synthesized from AV-105, aid in the diagnosis of Alzheimer’s Disease?
A3: 18F-AV-45, synthesized using AV-105 as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)

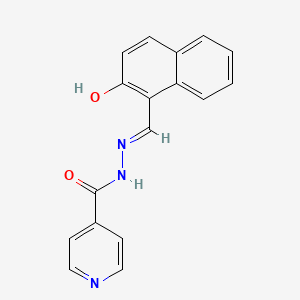
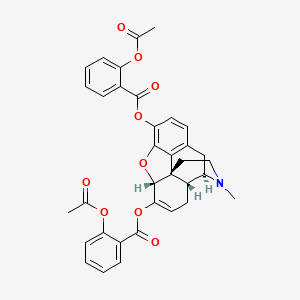
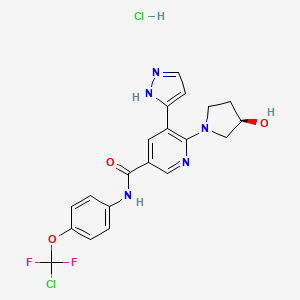


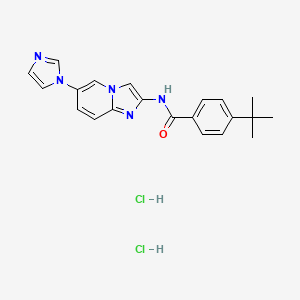
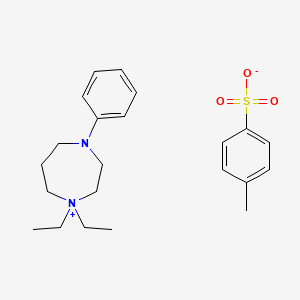
![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)